N-{4-[(mesitylamino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide N-{4-[(mesitylamino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1023791
InChI: InChI=1S/C24H26N2O4S/c1-16-6-5-7-21(14-16)30-15-23(27)25-20-8-10-22(11-9-20)31(28,29)26-24-18(3)12-17(2)13-19(24)4/h5-14,26H,15H2,1-4H3,(H,25,27)
SMILES: CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3C)C)C
Molecular Formula: C24H26N2O4S
Molecular Weight: 438.5 g/mol

N-{4-[(mesitylamino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC1023791

Molecular Formula: C24H26N2O4S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(mesitylamino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide -

Specification

Molecular Formula C24H26N2O4S
Molecular Weight 438.5 g/mol
IUPAC Name 2-(3-methylphenoxy)-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C24H26N2O4S/c1-16-6-5-7-21(14-16)30-15-23(27)25-20-8-10-22(11-9-20)31(28,29)26-24-18(3)12-17(2)13-19(24)4/h5-14,26H,15H2,1-4H3,(H,25,27)
Standard InChI Key HNTVRGDHPVJQOH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3C)C)C
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator